molecular formula C12H15NO B8781036 (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide CAS No. 65902-08-1

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B8781036
CAS No.: 65902-08-1
M. Wt: 189.25 g/mol
InChI Key: DZKCMVGYTDZOLO-LBPRGKRZSA-N
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Description

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is an organic compound with a complex structure It is a derivative of acetamide, where the acetamide group is attached to a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1-tetralone with acetamide in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones, while reduction produces amines .

Scientific Research Applications

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes through its interaction with key proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is unique due to its combination of the acetamide and tetrahydronaphthalene moieties. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

65902-08-1

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide

InChI

InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m0/s1

InChI Key

DZKCMVGYTDZOLO-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@H]1CCCC2=CC=CC=C12

Canonical SMILES

CC(=O)NC1CCCC2=CC=CC=C12

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydro-1-naphthylamine is stirred with acetic anhydride to afford N-(1,2,3,4-tetrahydro-1-naphthyl)-acetamide, which is oxidized to N-(1,2,3,4-tetrahydro-4-oxo-1-naphthyl)acetamide by the method of Example 1.
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Synthesis routes and methods II

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